5-Bromo-4-(methylthio)pyridine-3-sulfonamide
Description
5-Bromo-4-(methylthio)pyridine-3-sulfonamide (CAS: 1352507-63-1) is a pyridine-based sulfonamide derivative with the molecular formula C₆H₇BrN₂O₂S₂ and a molecular weight of 283.17 g/mol . Its structure features a bromine atom at position 5, a methylthio (-SMe) group at position 4, and a sulfonamide (-SO₂NH₂) group at position 3 of the pyridine ring. Its structural uniqueness lies in the combination of bromine (electron-withdrawing) and methylthio (moderately lipophilic) groups, which may influence reactivity and target binding .
Properties
Molecular Formula |
C6H7BrN2O2S2 |
|---|---|
Molecular Weight |
283.2 g/mol |
IUPAC Name |
5-bromo-4-methylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S2/c1-12-6-4(7)2-9-3-5(6)13(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
DSKMBULZGYMAAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methylthio)pyridine-3-sulfonamide typically involves the bromination of 4-(methylthio)pyridine-3-sulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methylthio)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Reaction conditions typically involve heating the mixture in a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or borane can be used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include amines.
Scientific Research Applications
5-Bromo-4-(methylthio)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methylthio)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Core Structure and Electronic Effects
- Pyridine vs. Pyrimidines often exhibit stronger dipole moments, which may enhance solubility but reduce membrane permeability compared to pyridines .
Substituent Influence on Activity
- For example, N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide may exhibit higher solubility but lower bioavailability due to its -OH group. Chloro (-Cl): In 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the -Cl group increases electrophilicity, possibly contributing to stronger kinase inhibition (IC₅₀ = 1.08 µM for the R-isomer) .
- Fluorinated aryl groups (e.g., 2,4-difluorobenzenesulfonamide in ) may enhance metabolic stability and binding affinity through hydrophobic and halogen-bonding interactions.
Stereochemical Effects
The R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrate 2.5-fold differences in PI3Kα inhibition (1.08 µM vs. 2.69 µM), highlighting the critical role of stereochemistry in biological activity. Molecular docking studies suggest that the R-isomer forms stronger hydrogen bonds with PI3Kα’s active site .
Biological Activity
5-Bromo-4-(methylthio)pyridine-3-sulfonamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . The compound features a pyridine ring substituted with a bromine atom at the 5-position, a methylthio group at the 4-position, and a sulfonamide group at the 3-position. This unique structural configuration contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The sulfonamide moiety is known to interfere with bacterial enzyme activity, potentially leading to inhibition of bacterial growth. Studies have shown that compounds with similar structures can effectively inhibit various strains of bacteria, suggesting that this compound may also hold therapeutic potential against infections caused by resistant bacterial strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and cell cycle arrest. For example, in vitro studies have demonstrated that derivatives of similar structures can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) by enhancing caspase activity, which is crucial for the apoptotic process .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Binding Affinity : The presence of bromine and methylthio groups may enhance the binding affinity and specificity towards biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their differences:
| Compound Name | Key Differences |
|---|---|
| 4-(Methylthio)pyridine-3-sulfonamide | Lacks the bromine substitution |
| 5-Bromo-2-(methylthio)pyridine-3-sulfonamide | Different substitution pattern |
| 5-Bromo-4-(methylamino)pyridine-3-sulfonamide | Contains a methylamino group instead of methylthio |
| 5-Chloro-4-(methylthio)pyridine-3-sulfonamide | Contains chlorine instead of bromine |
The unique combination of substituents in this compound influences its reactivity and interactions, making it particularly valuable for therapeutic applications in medicinal chemistry.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyridine-based sulfonamides demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Anticancer Properties
In vitro experiments on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through caspase activation, which was confirmed by flow cytometry analysis. This suggests its potential as a lead compound for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
